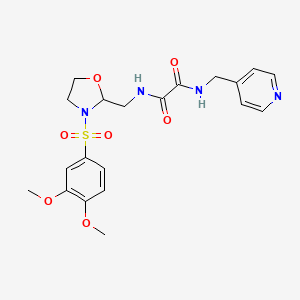

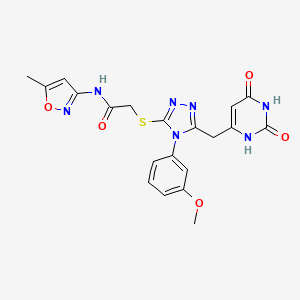

![molecular formula C16H15F3N2O4S B2476358 N,N-dimethyl(2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)sulfamate CAS No. 338396-40-0](/img/structure/B2476358.png)

N,N-dimethyl(2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)sulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl(2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)sulfamate” is a chemical compound with the molecular formula C16H15F3N2O4S. It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Chemical Reactions Analysis

As mentioned in the synthesis analysis, similar compounds like N,N-dialkylbenzamides react with sulfur tetrafluoride to yield dialkyl-α,α-difluorobenzylamines . Specific chemical reactions involving “this compound” are not detailed in the searched resources.Scientific Research Applications

Measurement and Biological Significance of Sulfur Compounds

Research highlights the importance of measuring volatile sulfur compounds like hydrogen sulfide, methanethiol, and dimethyl sulfide across various biological matrices. These compounds play significant roles in physiological processes and have implications for health due to their odor and potential toxicity. Sulfur, being biologically active, underscores the necessity to understand these compounds' roles and interactions within biological systems (Tangerman, 2009).

Dimethyl Sulfoxide (DMSO) in Cell Biology

DMSO's role as a cryoprotectant, cell fusogen, and permeability-enhancing agent showcases its versatile applications in cell biology. The compound's interaction with cell membranes, affecting stability and dynamics, is foundational for its varied uses in medicinal and biotechnological research (Yu & Quinn, 1998).

Hydrogen Bonding in Dimethyl Sulfoxide Mixtures

The review on hydrogen bonding interactions between DMSO and cosolvent molecules emphasizes DMSO's significant role in influencing molecular structures and interactions in solutions. This insight is crucial for understanding DMSO's widespread use as a solvent in diverse scientific fields (Kiefer, Noack, & Kirchner, 2011).

Pharmacology of Dimethyl Sulfoxide in CNS and Cardiac Damage

DMSO has been explored for its pharmacological effects that could be beneficial in treating conditions resulting in tissue injury. Its properties include enhancing blood flow, suppressing cytotoxicity, and reducing inflammation, which are of interest in cardiac and CNS damage treatments (Jacob & de la Torre, 2009).

Properties

IUPAC Name |

[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-9-4-3-8-13(14)15(22)20-12-7-5-6-11(10-12)16(17,18)19/h3-10H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPNBVPBVXOPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2476278.png)

![benzo[c][1,2,5]thiadiazol-5-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2476281.png)

![Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B2476282.png)

![2,6-dichloro-N-{3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl}pyridine-4-carboxamide](/img/structure/B2476283.png)

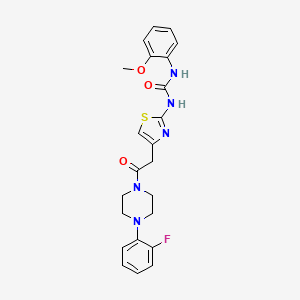

![N-(3-(diethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2476286.png)

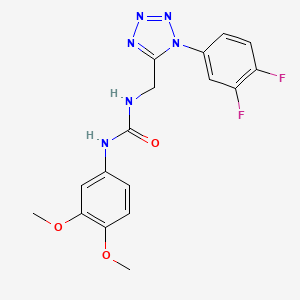

![N-isobutyl-3-(5-oxo-1-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2476291.png)

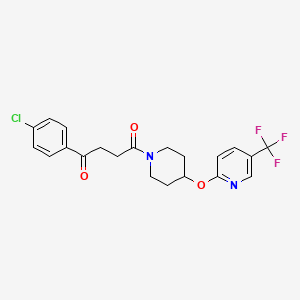

![6-[4-[2-[4-(Trifluoromethyl)phenyl]acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2476292.png)